molecular formula C9H10N2O3 B6615786 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1339146-16-5

1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B6615786
CAS No.: 1339146-16-5
M. Wt: 194.19 g/mol
InChI Key: ZGOUCKQKBGPPEY-UHFFFAOYSA-N
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Description

1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a piperidinone ring fused with a pyrroledione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidinone derivative with a maleimide compound. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Uniqueness: 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(6-oxopiperidin-3-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-7-2-1-6(5-10-7)11-8(13)3-4-9(11)14/h3-4,6H,1-2,5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUCKQKBGPPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339146-16-5
Record name 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
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